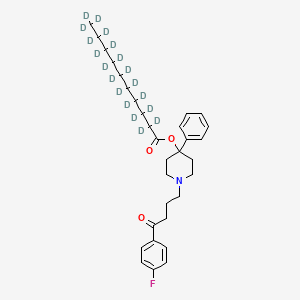

Dechloro haloperidol decanoate-d19

描述

Significance of Stable Isotope Labeling in Contemporary Chemical and Biological Sciences

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological pathways. wikipedia.org It involves replacing one or more atoms in a molecule with a stable isotope of the same element. Common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically similar to their non-labeled counterparts but have a slightly different mass, which allows them to be tracked and differentiated using analytical techniques like mass spectrometry.

This methodology is crucial in a variety of scientific fields:

Metabolism Studies: Labeled compounds are used to trace the metabolic fate of drugs and other substances in the body.

Mechanistic and Kinetic Studies: The kinetic isotope effect introduced by deuterium can be exploited to understand reaction mechanisms. symeres.com

Quantitative Analysis: Labeled compounds serve as ideal internal standards for precisely measuring the concentration of target molecules. symeres.com

Rationale for Deuterium Incorporation in Analytical and Mechanistic Research

Deuterium, a stable isotope of hydrogen, is a popular choice for isotopic labeling for several key reasons:

Distinguishable Mass: The mass difference between protium (B1232500) (the common hydrogen isotope) and deuterium allows for easy differentiation between the labeled internal standard and the analyte of interest in mass spectrometry. clearsynth.com

Minimal Perturbation: The substitution of hydrogen with deuterium results in a minimal change to the chemical properties of the molecule, ensuring that it behaves almost identically to the unlabeled analyte during sample preparation and analysis. scioninstruments.comscioninstruments.com

Improved Accuracy: By using a deuterated internal standard, researchers can compensate for variations in sample preparation, instrument response, and matrix effects, leading to more precise and accurate quantitative results. jove.comclearsynth.comscioninstruments.com

Overview of Dechloro Haloperidol (B65202) Decanoate-d19 within the Landscape of Labeled Reference Standards

Dechloro Haloperidol Decanoate-d19 is a deuterated form of Dechloro Haloperidol Decanoate (B1226879). pharmaffiliates.com Dechloro Haloperidol Decanoate is recognized as an impurity of Haloperidol, a well-established antipsychotic medication. chemicalbook.comlgcstandards.com Haloperidol itself is a butyrophenone (B1668137) derivative that primarily acts by blocking dopamine (B1211576) D2 receptors in the brain. patsnap.comnih.gov The decanoate ester form allows for a long-acting injectable administration. patsnap.comnih.gov

As a labeled reference standard, this compound serves a critical role in the accurate quantification of its unlabeled counterpart in various samples. Its use as an internal standard is particularly valuable in pharmacokinetic studies and in the quality control of pharmaceutical formulations where the presence of impurities must be precisely monitored. pharmaffiliates.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2714473-87-5 |

| Molecular Formula | C₃₁H₂₃D₁₉FNO₃ |

| Molecular Weight | 514.79 g/mol |

| Alternate CAS Number (Unlabeled) | 1797824-64-6 |

| Storage | 2-8°C Refrigerator |

Data sourced from multiple chemical suppliers. pharmaffiliates.com

Applications of Deuterated Standards in Research

| Research Area | Application of Deuterated Standards |

| Pharmaceuticals | Measuring drug metabolites in biological samples. clearsynth.com |

| Environmental Science | Monitoring pollutants in environmental samples. clearsynth.com |

| Biochemistry | Studying metabolic pathways in cells. clearsynth.com |

| Drug Metabolism and Pharmacokinetics (DMPK) | Improving the pharmacokinetic profiles of drugs. symeres.com |

| Quantitative Bioanalysis | Acting as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com |

属性

分子式 |

C31H42FNO3 |

|---|---|

分子量 |

514.8 g/mol |

IUPAC 名称 |

[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |

InChI |

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,16D2 |

InChI 键 |

DXIPJWCZWAWKET-RLZAXCLZSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

规范 SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for Deuterated Analogs and Isotopic Enrichment Assessment

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The precise placement of deuterium atoms within a molecule is crucial for its intended application. Methodologies range from straightforward exchange reactions to more complex, multi-step syntheses using deuterated starting materials. google.com

Hydrogen-deuterium (H-D) exchange reactions represent a common and often cost-effective method for introducing deuterium into a molecule. wikipedia.org These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms. researchgate.netmdpi.com

Catalytic systems for H-D exchange are diverse and can be tailored to the specific substrate. acs.org Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), are frequently employed. researchgate.net For instance, a Pd/C-Al-D₂O system has been shown to be effective for the chemo- and regioselective H-D exchange of various organic compounds, including amino acids and synthetic building blocks. mdpi.com In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O, which is then utilized by the palladium catalyst to perform the H-D exchange. mdpi.com Acid- and base-catalyzed H-D exchange reactions are also utilized, particularly for hydrogens on carbon atoms adjacent to activating groups like carbonyls, proceeding through enolization. nih.gov

The efficiency and selectivity of these exchange reactions can be influenced by factors such as the choice of catalyst, reaction temperature, pH, and the nature of the substrate. researchgate.netwikipedia.orgmdpi.com While these methods can be powerful, they may sometimes result in a mixture of isotopologues with varying degrees of deuteration, necessitating thorough purification and analysis. researchgate.net

Achieving stereoselectivity in deuteration is a significant challenge in synthetic chemistry, particularly when creating chiral centers or labeling specific stereoisomers. Recent advancements have focused on developing methods for the regio- and stereoselective incorporation of deuterium. nih.gov

One approach involves the use of deuterated reagents in stereocontrolled reactions. For example, the reduction of a ketone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce a deuterium atom at a specific stereocenter. nih.gov More sophisticated methods may involve assembling a molecule from chiral, deuterated building blocks. This was demonstrated in the synthesis of a deuterated analog of clopidogrel, where the piperidine (B6355638) ring was constructed using a Mannich condensation with deuterated formaldehyde. nih.gov Such strategies offer a high degree of control over the placement and stereochemistry of the deuterium label, which is critical for detailed mechanistic and metabolic studies.

Isotopic Purity Determination and Characterization in Research-Grade Compounds

The utility of a deuterated compound as an internal standard or for metabolic studies is critically dependent on its isotopic and chemical purity. Therefore, rigorous analytical characterization is essential.

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR (deuterium NMR) are powerful tools for this purpose. In ¹H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates its replacement with deuterium. magritek.com Conversely, ²H NMR directly detects the deuterium nuclei, providing information about the location and extent of deuteration. magritek.comsigmaaldrich.com Quantitative NMR (qNMR) methods, sometimes in combination, can provide accurate measurements of isotopic abundance. nih.gov For instance, deuterium-induced isotope shifts on neighboring ¹³C resonances in ¹³C NMR can also be used to quantify the degree of labeling. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a highly sensitive technique for determining the isotopic purity of a compound. nih.govalmacgroup.com By accurately measuring the mass-to-charge ratio of the molecular ions, HRMS can distinguish between the unlabeled compound and its various deuterated isotopologues. nih.gov The relative abundance of these isotopologue peaks in the mass spectrum allows for the calculation of the percentage of isotopic enrichment. rsc.orgnih.gov This method is rapid, requires minimal sample, and can be used to monitor the progress of H-D exchange reactions in situ. nih.gov

| Spectroscopic Method | Information Provided | Key Advantages |

| ¹H NMR | Identifies sites of deuteration by signal disappearance. | Widely available, provides structural context. |

| ²H NMR | Directly detects and quantifies deuterium at specific sites. | Unambiguous detection of deuterium. |

| ¹³C NMR | Quantifies deuteration through isotopic shifts on adjacent carbons. | Useful for complex molecules. |

| HRMS | Determines the distribution of isotopologues and calculates overall isotopic enrichment. | High sensitivity, rapid analysis, requires small sample amounts. |

This table summarizes the primary spectroscopic methods used for the analysis of deuterated compounds.

In addition to isotopic purity, the chemical purity of a deuterated compound must be established. Chromatographic techniques are indispensable for this purpose, separating the desired deuterated product from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC) and Liquid Chromatography (LC): Both GC and LC are employed to assess the purity of synthesized deuterated compounds. nih.goviaea.orgacs.org In some cases, GC can even separate deuterated compounds from their non-deuterated counterparts, a phenomenon dependent on the stationary phase and the location of the deuterium atoms. nih.gov More commonly, these chromatographic techniques are coupled with mass spectrometry (GC-MS or LC-MS) to provide both separation and identification of all components in the sample mixture. almacgroup.com For instance, an optimized ultra-high-performance liquid chromatography (UHPLC)/MS method can be used to separate the compound of interest from any interfering impurities before the isotopic enrichment is determined by the mass spectrometer. almacgroup.com

The combination of these advanced analytical techniques ensures that a research-grade deuterated compound like Dechloro haloperidol (B65202) decanoate-d19 meets the stringent requirements for its use as a reliable internal standard in demanding analytical applications.

Advanced Analytical Methodologies Utilizing Dechloro Haloperidol Decanoate D19 As an Internal Standard

Principles of Quantitative Bioanalytical Method Development with Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The underlying principle is that a SIL-IS, such as Dechloro haloperidol (B65202) decanoate-d19, behaves nearly identically to the analyte of interest throughout the analytical process. waters.comnih.gov This chemical and physical similarity allows for the correction of variations that can occur during sample preparation and analysis. nih.gov

Minimization of Matrix Effects and Ion Suppression/Enhancement

Biological matrices are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. waters.com This phenomenon, known as the matrix effect, is a significant source of imprecision and inaccuracy in quantitative LC-MS/MS methods. nih.gov

The "gold standard" for mitigating matrix effects is the use of a stable isotope-labeled internal standard. tandfonline.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they experience similar degrees of matrix effects. researchgate.net By co-eluting chromatographically, the SIL-IS can effectively compensate for signal fluctuations caused by ion suppression or enhancement, ensuring the analyte-to-internal standard response ratio remains constant. waters.com However, it is crucial to verify the purity of the SIL-IS, as any unlabeled impurity can lead to artificially elevated analyte concentrations. waters.com

It is important to note that while highly effective, SIL-IS may not completely eliminate all matrix-related issues, especially in cases of severe matrix effects or when chromatographic separation between the analyte and the SIL-IS is not optimal. waters.comchromatographyonline.com

Compensation for Sample Preparation and Instrument Variability

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, which can introduce variability and potential loss of the analyte. nih.govchromatographyonline.com A SIL-IS, added to the sample at the beginning of the workflow, experiences the same processing as the analyte. scispace.com Therefore, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final concentration. nih.gov

Instrumental variability, including fluctuations in injection volume and detector response, can also affect the precision of the results. scispace.com The use of a SIL-IS helps to normalize these variations, as both the analyte and the internal standard are affected similarly by such fluctuations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Complex Biological Matrices (Non-Human Origin)

LC-MS/MS has become the predominant technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. waters.comnih.gov The use of Dechloro haloperidol decanoate-d19 as an internal standard is particularly valuable in non-human studies where matrix complexity can be high and sample volumes may be limited.

Chromatographic Separation Techniques (e.g., UPLC, HPLC)

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. chromatographyonline.com Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of antipsychotics like haloperidol and its esters. sielc.comnih.gov

UPLC: This technique utilizes columns with smaller particle sizes (sub-2 µm), leading to higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. nih.gov A UPLC-based method for haloperidol demonstrated a short run time of 3.2 minutes using an Acquity UPLC BEH C18 column. nih.gov

HPLC: HPLC methods have also been successfully developed for the separation of haloperidol and its metabolites. nih.gov For instance, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported for the analysis of haloperidol decanoate (B1226879). sielc.com

The choice between UPLC and HPLC depends on the specific requirements of the assay, including the desired sensitivity, throughput, and complexity of the sample matrix.

Tandem Mass Spectrometric Detection (e.g., MRM Mode)

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantitative analysis. researchgate.net The most common mode for quantification is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net

This technique significantly reduces background noise and interferences, allowing for the accurate quantification of low-level analytes in complex matrices. waters.com For the analysis of haloperidol, MRM transitions have been established, such as m/z 376.29 → 165.14 for haloperidol and m/z 380.28 → 169.17 for its deuterated internal standard, haloperidol-d4. nih.govresearchgate.net Similar specific transitions would be developed for this compound and the corresponding analyte.

Ionization Source Optimization (e.g., ESI, APCI)

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS/MS analysis. The two most common sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of polar to moderately polar compounds, including large molecules. spectroscopyonline.comyoutube.com It is often the preferred method for the analysis of pharmaceuticals like haloperidol. nih.gov Optimization of ESI parameters, such as ion spray voltage and source temperature, is crucial for maximizing the signal intensity of the analyte and internal standard. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and more volatile compounds. youtube.com While ESI is more commonly used for antipsychotics, APCI can be a viable alternative, especially for less polar metabolites or when matrix effects are a concern with ESI. nih.gov A comparison of ESI and APCI for the analysis of cholesteryl esters, which are structurally similar to decanoate esters, showed that ESI was more effective at ionizing a wider range of these compounds. nih.gov

The selection and optimization of the ionization source should be performed during method development to ensure the best possible performance for the specific analyte and matrix being studied.

Table of Chromatographic and Mass Spectrometric Parameters for Antipsychotic Drug Analysis

Below is an interactive table summarizing typical parameters used in LC-MS/MS methods for the analysis of antipsychotic drugs.

Method Validation Parameters for Research-Grade Assays

Method validation is a critical component of bioanalysis, ensuring that an analytical method is reliable, reproducible, and suitable for its intended purpose. For quantitative assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a comprehensive set of validation experiments is conducted.

Selectivity and Specificity in Multianalyte Quantitation

In bioanalytical method development, selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is a measure of how effectively the method avoids interference from these other components. When using a deuterated internal standard like haloperidol-d4, the selectivity and specificity of the assay are typically high. This is because the internal standard is chemically almost identical to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation. However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard.

In practice, a method's selectivity is assessed by analyzing blank samples from multiple sources to check for any interfering peaks at the retention times of the analyte and the internal standard. For example, in a validated LC-MS/MS method for haloperidol, no significant interference was observed at the retention times of haloperidol and its deuterated internal standard in blank human plasma. euchembioj.comresearchgate.net

Linearity Assessment Across Relevant Concentration Ranges

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by plotting the response (the ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte.

For the quantification of haloperidol in human plasma, a typical LC-MS/MS method demonstrates excellent linearity over a specific concentration range. For instance, a validated method showed linearity from 70.0 pg/mL to 14.0 ng/mL with a mean correlation coefficient (r²) of 0.998. researchgate.net Another study reported a linear range of 1-15 ng/mL with correlation coefficients greater than 0.99. euchembioj.com

Table 1: Representative Linearity Data for Haloperidol Assay

| Concentration Range | Correlation Coefficient (r²) | Reference |

| 70.0 pg/mL - 14.0 ng/mL | 0.998 | researchgate.net |

| 1 ng/mL - 15 ng/mL | >0.99 | euchembioj.com |

| 5.03 pg/mL - 6020.75 pg/mL | >0.980 | researchgate.net |

| 0.05 ng/mL - 80 ng/mL | Not Specified | researchgate.net |

| 1 µg/mL - 50 µg/mL | 0.999 | mdpi.com |

Accuracy and Precision Evaluation (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels within the linear range. Intra-day (within a single day) and inter-day (over several days) evaluations are performed to understand the method's variability.

In a representative study for a haloperidol assay, the intra-day accuracy ranged from 95.40% to 102.52%, with precision (expressed as the coefficient of variation, %CV) between 0.92% and 5.33%. The inter-day accuracy was between 95.40% and 102.66%, with a precision of 2.05% to 5.73%. researchgate.net These values are well within the accepted limits for bioanalytical method validation, which typically require accuracy to be within ±15% (±20% at the lower limit of quantitation) and precision to be ≤15% CV (≤20% at the lower limit of quantitation).

Table 2: Representative Intra-day and Inter-day Accuracy and Precision Data for Haloperidol Assay

| Concentration Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |

| Low | 95.40 - 102.52 | 0.92 - 5.33 | 95.40 - 102.66 | 2.05 - 5.73 | researchgate.net |

| Medium | 95.40 - 102.52 | 0.92 - 5.33 | 95.40 - 102.66 | 2.05 - 5.73 | researchgate.net |

| High | 95.40 - 102.52 | 0.92 - 5.33 | 95.40 - 102.66 | 2.05 - 5.73 | researchgate.net |

Recovery and Process Efficiency Determination

The recovery of an analytical method refers to the efficiency of the extraction process in recovering the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. A consistent and reproducible recovery is more important than a high absolute recovery.

For haloperidol, a study using liquid-liquid extraction reported an extraction efficiency of over 95%. researchgate.net The use of a deuterated internal standard helps to correct for any variability in the extraction process, as both the analyte and the internal standard are expected to have similar recovery rates.

Lower Limit of Quantitation (LLOQ) and Detection (LLOD) Considerations

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy and precision.

For highly sensitive LC-MS/MS methods for haloperidol, the LLOQ can be as low as 5.03 pg/mL. researchgate.net Another method reported an LLOQ of 70.0 pg/mL, while a different study established it at 1 ng/mL. euchembioj.comresearchgate.net The choice of LLOQ depends on the specific requirements of the study.

Table 3: Reported LLOQ Values for Haloperidol Assays

| LLOQ Value | Reference |

| 5.03 pg/mL | researchgate.net |

| 70.0 pg/mL | researchgate.net |

| 1 ng/mL | euchembioj.com |

Stability of Analyte and Internal Standard in Prepared Samples (Pre-analytical Stability)

The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions to ensure that the sample integrity is maintained from collection to analysis. This includes assessing stability during sample storage, freeze-thaw cycles, and in the autosampler.

For haloperidol, studies have shown it to be stable under various stress conditions, including exposure to photolytic, oxidative, and dry-heat conditions. mdpi.com However, significant degradation can occur in acidic and alkaline environments. mdpi.com The use of a stable-isotope labeled internal standard is advantageous as it is expected to exhibit similar stability characteristics to the analyte, thus correcting for any degradation that may occur during sample handling and storage.

Role in Quality Control and Assurance of Research Data

Ensuring Data Reproducibility and Reliability in Bioanalytical Laboratories

In bioanalytical laboratories, particularly those employing liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving reliable and reproducible results. scispace.comnih.gov Dechloro haloperidol (B65202) decanoate-d19, by its very nature as a deuterated compound, is an ideal internal standard for the quantification of its corresponding non-labeled analyte. youtube.com

The primary advantage of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte of interest throughout the analytical process—from sample extraction and handling to chromatographic separation and detection. nih.govwaters.com Any variability or loss of the analyte during these steps will be mirrored by the internal standard. youtube.com This is crucial because factors such as matrix effects, where co-eluting components from the biological matrix (like plasma or urine) can suppress or enhance the ionization of the analyte, can lead to significant inaccuracies. waters.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification. youtube.com

However, it is important to note that even deuterated standards can sometimes exhibit slightly different physicochemical properties compared to their non-labeled counterparts. scispace.comuu.nl For instance, differences in extraction recovery and chromatographic retention times have been reported for deuterated haloperidol. waters.comuu.nl These potential discrepancies underscore the need for thorough method validation to ensure that the internal standard is a true and reliable surrogate for the analyte under the specific analytical conditions.

The use of Dechloro haloperidol decanoate-d19 as an internal standard is particularly relevant in pharmacokinetic studies, where accurate measurement of drug and metabolite concentrations over time is essential. By ensuring the reliability of the analytical data, this compound plays a critical role in the accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Inter-Laboratory Standardization and Proficiency Testing Programs

The standardization of analytical methods across different laboratories is essential for ensuring that data from various sources can be compared and relied upon. Certified reference materials (CRMs) are a cornerstone of these standardization efforts and are integral to proficiency testing (PT) programs. lgcstandards.com These programs are designed to assess the performance of laboratories for specific tests or measurements and to monitor their continued competence.

This compound, as a certified reference material, is ideally suited for this purpose. scispace.com In the context of inter-laboratory standardization, a highly characterized CRM of this compound can be distributed to multiple laboratories. Each laboratory would use this standard to calibrate their analytical instruments and validate their methods for the quantification of the corresponding analyte. This process helps to minimize systematic errors and ensures that results are traceable to a common reference, thereby improving the consistency and comparability of data generated by different facilities.

In proficiency testing schemes, a sample containing a known, but undisclosed, concentration of the analyte (and potentially its labeled standard) is sent to participating laboratories. The laboratories analyze the sample and report their results to the PT provider. The provider then compares the laboratories' results to the known concentration. The use of a well-characterized material like this compound is critical for the preparation of these PT samples, as the accuracy of the assessment depends on the certified value of the reference material. Successful participation in such programs provides confidence in a laboratory's testing capabilities.

Development of Certified Reference Materials for Research Applications

The development of a certified reference material, such as this compound, is a rigorous process that involves the precise synthesis and comprehensive characterization of the compound. pharmtech.com As an impurity of Haloperidol, its availability as a CRM is crucial for pharmaceutical quality control, allowing for the accurate identification and quantification of this specific impurity in drug substances and products. pharmaffiliates.comresearchgate.netknorspharma.com

The certification process requires a thorough assessment of the material's identity, purity, and stability. The molecular formula and weight of this compound have been established, and its identity is confirmed through various spectroscopic techniques. pharmaffiliates.com The purity of the reference material is of utmost importance and must be determined using a certified quantitative procedure. pharmacompass.com This ensures that the material is free from any significant impurities that could interfere with its intended use.

The data below summarizes some of the key properties of this compound, which are essential for its qualification as a certified reference material.

| Property | Value |

| Catalogue Number | PA STI 024760 |

| CAS Number | 2714473-87-5 |

| Molecular Formula | C₃₁H₂₃D₁₉FNO₃ |

| Molecular Weight | 514.79 |

| Data sourced from Pharmaffiliates pharmaffiliates.com |

The availability of such a well-characterized reference material is indispensable for the validation of analytical methods. usp.org It allows researchers and analysts to determine critical method parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification with a high degree of confidence. Ultimately, the development and use of certified reference materials like this compound are fundamental to maintaining high standards of quality and ensuring the integrity of research data in the pharmaceutical industry. knorspharma.compharmacompass.com

Future Directions and Emerging Research Applications of Deuterated Compounds

Advancements in Targeted Mass Spectrometry for Comprehensive Omics Research

Targeted mass spectrometry, often coupled with liquid chromatography (LC-MS), has become an indispensable platform for quantitative analysis in clinical and life sciences research, including metabolomics and proteomics. nih.govchromatographyonline.com This technique offers high sensitivity and specificity for measuring the concentration of specific molecules in complex biological samples. nih.gov For robust and accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. doi.orgnih.govnih.gov

A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavy isotope, such as deuterium (B1214612). nih.gov Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it is distinguishable by the detector. nih.gov By adding a known amount of the SIL-IS to a sample, it can correct for variations in sample preparation and instrument response, enabling highly accurate quantification of the target analyte.

Dechloro haloperidol (B65202) decanoate-d19 serves as a prime example of such an internal standard. pharmaffiliates.comlgcstandards.com Its nineteen deuterium atoms provide a significant and unambiguous mass shift from the unlabeled compound, preventing any potential signal overlap. In comprehensive "omics" studies that aim to quantify hundreds or thousands of molecules simultaneously, the precision afforded by SILs like Dechloro haloperidol decanoate-d19 is critical for generating reliable and reproducible data. nih.gov This allows researchers to accurately track the levels of drugs and their metabolites in complex biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies.

Table 1: Properties and Application of this compound in Mass Spectrometry

| Property | Description | Relevance in Targeted Mass Spectrometry |

| Compound Name | This compound | A deuterated stable isotope-labeled internal standard. pharmaffiliates.com |

| Molecular Formula | C₃₁H₂₃D₁₉FNO₃ | Indicates heavy deuterium labeling. pharmaffiliates.com |

| Isotopic Enrichment | 19 Deuterium Atoms | Provides a large mass difference (19 Da) from the unlabeled analyte, ensuring clear separation of signals in the mass spectrometer and preventing cross-talk. |

| Chemical Structure | Structurally analogous to Dechloro haloperidol decanoate (B1226879) | Ensures it behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, correcting for experimental variability. |

| Application | Internal Standard | Used for the accurate quantification of Dechloro haloperidol decanoate, an impurity of the antipsychotic agent Haloperidol, in complex samples. pharmaffiliates.compharmaffiliates.com |

Innovations in Synthetic Chemistry for Novel Deuterated Probes

The creation of complex deuterated molecules is a significant challenge for synthetic chemistry, requiring innovative strategies and multi-step processes. birmingham.ac.uk The goal is to produce compounds with high isotopic purity, where deuterium is incorporated at specific, stable positions within the molecule. doi.org These deuterated molecules can be used not only as internal standards but also as probes to investigate biological pathways and reaction mechanisms. nih.gov

The synthesis of a heavily labeled compound like this compound is a testament to advancements in synthetic organic chemistry. While the precise synthetic route is proprietary, the general approaches to creating such molecules involve several key strategies:

Use of Deuterated Precursors: The synthesis often starts with simple, commercially available building blocks that are already enriched with deuterium.

Isotope Exchange Reactions: Under specific catalytic conditions, hydrogen atoms at certain positions in a molecule can be swapped for deuterium atoms from a source like deuterium oxide (D₂O). researchgate.net

Multi-step Synthesis: A complex target molecule is built step-by-step, with deuterated fragments being introduced at strategic points in the synthetic pathway. doi.org

Innovations in this field focus on developing more efficient, selective, and cost-effective methods for deuterium incorporation. doi.org The ability to design and synthesize novel deuterated probes tailored for specific research questions is crucial for exploring drug metabolism, identifying off-target effects, and understanding disease mechanisms at a molecular level.

Table 2: General Strategies in the Synthesis of Deuterated Compounds

| Synthetic Strategy | Description | Key Advantages |

| Catalytic H/D Exchange | Exposing a substrate to a deuterium source (e.g., D₂O gas, D₂O) in the presence of a catalyst (e.g., metal, acid, or base) to swap H for D. | Can be cost-effective for certain positions; methods are continuously being improved for better selectivity. |

| Deuterated Building Blocks | Using simple, readily available deuterated starting materials (e.g., deuterated benzene, deuterated solvents) in a multi-step synthesis. researchgate.net | Allows for precise placement of deuterium atoms in the final structure. |

| Reduction with Deuteride (B1239839) Reagents | Using reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific functional groups. | High efficiency for converting carbonyls and other reducible groups into deuterated moieties. |

| Ionic Liquid Catalysis | Utilizing ionic liquids as catalysts for H/D exchange, which can offer high efficiency and selectivity under mild conditions. doi.org | Can achieve high levels of deuteration (e.g., up to 95% for certain hydrogens) with good yields. doi.org |

Integration of Labeled Standards in Advanced Mechanistic Toxicology Studies (Non-Clinical)

Mechanistic toxicology aims to understand how a substance exerts toxic effects at the molecular and cellular levels. nih.gov A critical part of this is establishing a clear link between the exposure to a compound (and its metabolites) and an observed toxic outcome. Stable isotope-labeled compounds are invaluable tools in these non-clinical studies. nih.gov

By strategically placing deuterium at sites of metabolism, researchers can slow down the metabolic process, which can help mitigate toxicity caused by reactive metabolites. nih.govnih.gov More commonly, deuterated compounds like this compound are used as internal standards to achieve precise and accurate quantification of the parent drug and its metabolites in toxicological assays. pharmaffiliates.comnih.gov This is essential for establishing accurate dose-response relationships and identifying toxicological points of departure, such as the No-Observed-Adverse-Effect Level (NOAEL). federalregister.gov

For instance, in studies investigating the potential toxicity of Haloperidol or its impurities, this compound would enable researchers to:

Accurately measure the concentration of the analyte in plasma, tissues, and excreta from preclinical models.

Correlate these concentrations with specific toxicological endpoints (e.g., organ damage, changes in biomarkers).

Understand the metabolic fate of the compound and how it contributes to its toxicity profile.

The use of such labeled standards enhances the quality and reliability of data from non-clinical toxicology studies, which forms the basis for human safety assessments. nih.gov

Table 3: Role of Labeled Standards in Mechanistic Toxicology

| Application Area | Function of Deuterated Standard (e.g., this compound) | Research Outcome |

| Metabolite Identification | Serves as a mass-shifted reference, helping to distinguish true metabolites from background noise in mass spectrometry data. nih.gov | Elucidation of complex metabolic pathways and identification of potentially reactive or toxic metabolites. |

| Pharmacokinetic/Toxicokinetic (PK/TK) Analysis | Enables highly accurate quantification of the parent drug and its metabolites in biological samples over time. | Establishes crucial parameters like exposure levels, clearance rates, and accumulation, which are directly linked to toxic potential. |

| Dose-Response Assessment | Ensures precise measurement of internal exposure, allowing for a more accurate correlation with observed toxic effects at different dose levels. federalregister.gov | Strengthens the determination of safety margins and the establishment of regulatory safety thresholds. |

| In Vitro Mechanistic Assays | Allows for accurate quantification in cellular models (e.g., hepatocytes) to study mechanisms like enzyme inhibition or induction. | Provides a clearer understanding of the molecular initiating events that can lead to toxicity. |

Contribution to Translational Research Methodologies (Bridging Preclinical to Clinical Analytical Needs)

Translational research is the process of "translating" findings from basic science and preclinical studies into clinical applications and new therapies for patients. nih.gov A major challenge in this process is ensuring that the analytical methods used to measure a drug and its metabolites are consistent and reliable across different phases of research, from animal models to human trials. nih.gov

Deuterated internal standards are fundamental to bridging this preclinical-to-clinical gap. By providing a universal calibrator, compounds like this compound allow for the development of robust, validated bioanalytical methods that can be used in both non-clinical species and humans. nih.govnih.gov The high accuracy and precision afforded by these standards ensure that:

Pharmacokinetic data from animal studies can be reliably used to predict human pharmacokinetics.

Exposure-response relationships established in preclinical toxicology studies can be meaningfully applied to assess safety in clinical trials. nih.gov

The use of a heavily deuterated standard like this compound provides confidence that the analytical measurements are accurate, regardless of the biological matrix (e.g., rat plasma vs. human plasma). This consistency is the bedrock of translational science, enabling researchers and clinicians to make informed decisions as a potential therapy moves from the lab to the clinic.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing Dechloro Haloperidol Decanoate-d19 and verifying isotopic purity?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) with a gradient mobile phase (e.g., acetonitrile:phosphate buffer) to separate deuterated analogs from non-deuterated impurities. Monitor deuterium incorporation via mass shifts .

- Nuclear Magnetic Resonance (NMR) : Perform ²H-NMR to confirm deuterium substitution patterns at specific positions (e.g., 19 deuterium atoms in the decanoate chain) .

- Infrared Spectroscopy (IR) : Compare IR spectra with non-deuterated standards to identify structural integrity .

- Table 1 : Key Parameters for LC-MS Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Hypersil BDS C18 | Acetonitrile:Buffer (pH 3.0) | 1.0 mL/min | UV 220 nm, MS (ESI+) |

Q. How should this compound be stored to maintain stability during research?

- Methodological Answer :

- Storage Conditions : Store in light-resistant, sealed containers at 15–30°C. Avoid refrigeration or freezing to prevent precipitation .

- Handling Precautions : Use nitrile gloves, lab coats, and chemical splash goggles. Work under fume hoods to minimize inhalation risks .

- Stability Monitoring : Perform forced degradation studies (e.g., exposure to heat, light, and acidic/alkaline conditions) and quantify impurities using validated LC methods .

Q. What synthetic strategies are documented for preparing deuterated Haloperidol analogs like this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium via catalytic H/D exchange using deuterated solvents (e.g., D₂O) or deuterium gas under controlled pH and temperature .

- Purification : Use preparative HPLC with deuterated mobile phases to isolate high-purity (>98%) this compound. Confirm purity via LC-MS and NMR .

Advanced Research Questions

Q. How can chemometric approaches optimize chromatographic separation of this compound from its degradation products?

- Methodological Answer :

- Experimental Design : Apply a combined mixture I-optimal design and response surface methodology to optimize mobile phase composition, pH, and column temperature .

- Resolution Criteria : Target baseline separation (resolution >2.0) between the deuterated compound and 13 known impurities, including dechlorinated and defluorinated analogs .

- Table 2 : Chemometric Optimization Parameters

| Factor | Range | Optimal Value |

|---|---|---|

| Acetonitrile (%) | 40–80 | 65 |

| Buffer pH | 2.5–4.0 | 3.2 |

| Column Temp (°C) | 25–40 | 35 |

Q. How do deuterium substitution patterns influence the metabolic stability of this compound compared to non-deuterated analogs?

- Methodological Answer :

- In Vitro Studies : Incubate with human liver microsomes and measure deuterium retention via LC-MS. Deuterium at positions prone to oxidative metabolism (e.g., benzylic sites) reduces CYP450-mediated degradation .

- In Vivo Correlation : Compare plasma half-life in animal models. Studies show deuterated Haloperidol derivatives exhibit 2–3× longer half-life due to slowed metabolism .

Q. What validation parameters are critical for developing stability-indicating methods under ICH guidelines?

- Methodological Answer :

- Validation Metrics : Include specificity, linearity (R² >0.99), precision (%RSD <2.0), and accuracy (90–110% recovery) per ICH Q2(R1). Test robustness against minor pH (±0.2) and flow rate (±10%) variations .

- Forced Degradation : Expose to 0.1N HCl/NaOH, 30% H₂O₂, and UV light (254 nm) to confirm method specificity for degradation products .

Q. How can researchers resolve contradictions between in vitro stability data and in vivo pharmacokinetics for deuterated antipsychotics?

- Methodological Answer :

- Study Design : Conduct parallel in vitro (e.g., plasma stability assays) and in vivo (rodent pharmacokinetics) experiments. Use population pharmacokinetic modeling to account for tissue distribution differences .

- Data Reconciliation : Analyze brain-to-plasma ratios; deuterated compounds may show rapid brain accumulation despite slower plasma clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。